(R)-8-Methylchroman-4-amine (R)-8-Methylchroman-4-amine
Brand Name: Vulcanchem
CAS No.: 1213065-29-2
VCID: VC8058645
InChI: InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1
SMILES: CC1=C2C(=CC=C1)C(CCO2)N
Molecular Formula: C10H13NO
Molecular Weight: 163.22

(R)-8-Methylchroman-4-amine

CAS No.: 1213065-29-2

Cat. No.: VC8058645

Molecular Formula: C10H13NO

Molecular Weight: 163.22

* For research use only. Not for human or veterinary use.

(R)-8-Methylchroman-4-amine - 1213065-29-2

Specification

CAS No. 1213065-29-2
Molecular Formula C10H13NO
Molecular Weight 163.22
IUPAC Name (4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1
Standard InChI Key MREWRJVSLAQYFQ-SECBINFHSA-N
Isomeric SMILES CC1=C2C(=CC=C1)[C@@H](CCO2)N
SMILES CC1=C2C(=CC=C1)C(CCO2)N
Canonical SMILES CC1=C2C(=CC=C1)C(CCO2)N

Introduction

Chemical Identity and Structural Features

(R)-8-Methylchroman-4-amine (IUPAC name: (R)-8-methyl-3,4-dihydro-2H-chromen-4-amine) is a secondary amine with a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . Its structure consists of a chroman backbone (a benzopyran moiety) substituted with a methyl group at the 8-position and an amine group at the 4-position. The (R)-configuration at the chiral center (C4) distinguishes it from its (S)-enantiomer, which may exhibit divergent biological or physicochemical behaviors.

Stereochemical Considerations

The compound’s stereochemistry is critical to its interactions in biological systems. The (R)-enantiomer’s spatial arrangement influences its binding affinity to receptors or enzymes, a factor often exploited in drug design. The absolute configuration is confirmed via spectroscopic methods such as X-ray crystallography or nuclear magnetic resonance (NMR) .

Synonyms and Identifiers

  • CAS Registry Number: 754958-74-2 (free base), 1807940-14-2 (hydrochloride salt) .

  • PubChem CID: 16244408 .

  • SMILES: CC1=C2C(=CC=C1)C(CCO2)N .

  • InChI Key: MREWRJVSLAQYFQ-UHFFFAOYSA-N .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight (Free Base)163.22 g/mol
Molecular Weight (HCl Salt)199.68 g/mol
AppearanceWhite to off-white powder
Storage Conditions2–8°C under inert atmosphere

Solubility and Stability

  • The free base exhibits limited water solubility but is soluble in organic solvents like ethanol or dimethyl sulfoxide (DMSO).

  • The hydrochloride salt improves aqueous solubility, facilitating formulation for biological assays .

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